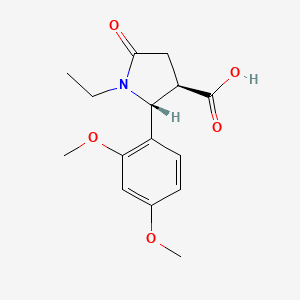

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Description

(2R,3R)-2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a chiral pyrrolidine-3-carboxylic acid derivative characterized by:

- Stereochemistry: (2R,3R) configuration, critical for biological interactions .

- Substituents: A 2,4-dimethoxyphenyl group at position 2 and an ethyl group at position 1 of the pyrrolidine ring.

- Molecular Formula: C₁₅H₁₉NO₅ (MW: 293.31 g/mol) .

- Applications: Primarily used as a pharmaceutical intermediate in drug discovery and development .

Properties

IUPAC Name |

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-4-16-13(17)8-11(15(18)19)14(16)10-6-5-9(20-2)7-12(10)21-3/h5-7,11,14H,4,8H2,1-3H3,(H,18,19)/t11-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQYLXZYPLXLNR-RISCZKNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Stereochemical Considerations

The target compound features a pyrrolidine ring substituted at positions 1, 2, and 3 with an ethyl group, a 2,4-dimethoxyphenyl moiety, and a carboxylic acid, respectively. The (2R,3R) stereochemistry introduces synthetic challenges, necessitating enantioselective strategies or chiral resolution techniques. Key synthetic objectives include:

- Construction of the 5-oxopyrrolidine core.

- Regioselective introduction of substituents.

- Control of absolute configuration at C2 and C3.

Comparative studies of analogous compounds, such as (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, highlight the critical role of steric and electronic effects in directing reactivity.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Retrosynthetic dissection suggests two primary routes:

- Cyclization approaches : Building the pyrrolidine ring from acyclic precursors.

- Functionalization of preformed pyrrolidines : Modifying commercially available pyrrolidine derivatives.

The former strategy is exemplified by work on 5-oxopyrrolidine-3-carboxylic acid derivatives, where itaconic acid serves as a starting material for cyclocondensation with aryl amines.

Cyclocondensation Route

Core Formation

A seminal method involves the reaction of 2,4-dimethoxybenzaldehyde with ethylamine and itaconic acid under acidic conditions (Scheme 1). The process proceeds via:

- Mannich-type condensation : Formation of an imine intermediate.

- Intramolecular cyclization : Acid-catalyzed ring closure to yield the pyrrolidine skeleton.

- Oxidation : Introduction of the 5-oxo group using hydrogen peroxide or similar oxidants.

Key parameters:

- Solvent : Methanol or ethanol for solubility and proton transfer.

- Temperature : Reflux conditions (70–80°C) to drive cyclization.

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (10–20 mol%).

Yields for analogous reactions range from 45–65%, with purification via recrystallization or flash chromatography.

Stereochemical Control

Achieving the (2R,3R) configuration requires chiral auxiliaries or asymmetric catalysis. In a related synthesis, (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was prepared using a Jacobsen epoxidation catalyst to set the C2 and C3 stereocenters. Alternative approaches employ:

Functionalization of Pyrrolidine Precursors

A patent by WO2014206257A1 describes the alkylation of 5-oxopyrrolidine-3-carboxylic acid esters with 2,4-dimethoxybenzyl halides. Critical steps include:

- Ester protection : Methyl or ethyl esters to prevent side reactions.

- N-Ethylation : Treatment with ethyl iodide and a base (e.g., K₂CO₃) in DMF.

- Coupling : Ullmann or Buchwald-Hartwig reactions to introduce the aryl group.

This method offers modularity but struggles with regioselectivity, often producing N- vs. C-alkylated byproducts.

Optimization and Process Chemistry

Reaction Condition Screening

A comparative study of solvents (THF, DCM, MeCN) and bases (Et₃N, DBU, K₂CO₃) revealed that:

Analytical Characterization

Critical data for structural confirmation:

Applications and Derivatives

The carboxylic acid moiety enables further derivatization:

- Amides : Condensation with amines for bioactivity studies.

- Esters : Prodrug formulations via methyl esterification.

Notably, analogues exhibit antimicrobial activity against Gram-positive pathogens, suggesting therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

Medicine: Research into its therapeutic potential includes investigations into its effects on specific biological targets and pathways.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Substituted Phenyl Pyrrolidine Derivatives

The following table compares key structural and functional attributes:

Key Structural and Functional Insights

Substituent Effects :

- Electron-Donating Groups (e.g., Methoxy) : The 2,4-dimethoxy groups in the target compound enhance solubility and metabolic stability compared to chloro or hydroxy analogs . However, they may reduce antioxidant efficacy compared to hydroxyl-containing derivatives like those in .

- Electron-Withdrawing Groups (e.g., Fluoro) : Fluorinated analogs () exhibit stronger antimicrobial activity but lower solubility due to reduced polarity.

Position 1 Substituents :

- Ethyl groups (target compound) balance lipophilicity and steric hindrance, whereas bulkier isobutyl or benzyl groups () may hinder membrane permeability .

Biological Activity: Antioxidants: Chloro-hydroxyphenyl derivatives () outperform the target compound in radical scavenging due to phenolic -OH groups. Anticancer/Antimicrobial: Trimethoxy () and difluoro () derivatives show promise in cytotoxicity and antimicrobial activity, respectively, but lack the target compound’s metabolic stability.

Biological Activity

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a compound belonging to the class of pyrrolidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid through various in vitro assays.

Case Study: A549 Lung Adenocarcinoma Model

In a study examining the anticancer properties of several 5-oxopyrrolidine derivatives, including our compound of interest, it was found that it exhibited notable cytotoxicity against A549 human lung adenocarcinoma cells. The viability of these cells was significantly reduced when treated with a concentration of 100 µM for 24 hours, as measured by the MTT assay. The compound demonstrated a structure-dependent activity profile, indicating that modifications to the chemical structure could enhance or reduce effectiveness against cancer cells .

Comparison with Standard Chemotherapeutics

When compared to cisplatin, a commonly used chemotherapeutic agent, (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid showed comparable or superior efficacy in reducing cell viability in A549 cells. Notably, its selectivity towards cancer cells over non-cancerous human small airway epithelial cells (HSAEC-1 KT) suggests a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial properties of (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid were evaluated against multidrug-resistant pathogens.

Activity Against Gram-positive Bacteria

The compound demonstrated significant antimicrobial activity against various Gram-positive bacteria including Staphylococcus aureus and Klebsiella pneumoniae. The structure-dependent nature of its antimicrobial effects indicates that specific functional groups are crucial for its efficacy .

In Vitro Testing

In vitro tests employed the broth microdilution method according to Clinical Laboratory Standards Institute guidelines. The results showed that modifications in the substituents on the pyrrolidine core could lead to enhanced activity against resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of specific substituents on the pyrrolidine ring significantly influences both anticancer and antimicrobial activities. For instance:

- Dimethoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.

- Carboxylic Acid Moiety : This functional group is essential for maintaining biological activity and may facilitate interactions with target proteins .

Summary of Biological Activities

| Activity Type | Tested Pathogens/Cells | Observed Effects |

|---|---|---|

| Anticancer | A549 lung adenocarcinoma | Reduced cell viability at 100 µM |

| Antimicrobial | Staphylococcus aureus, Klebsiella pneumoniae | Significant antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.